L-2-Aminoadipic Acid

Description

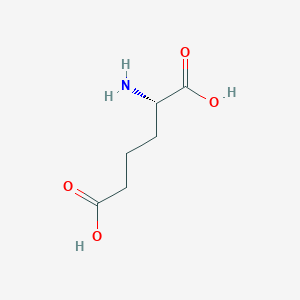

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017096 | |

| Record name | L-alpha-Aminoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.2 mg/mL | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-90-7 | |

| Record name | L-α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Aminoadipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Aminoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOADIPIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 198 °C | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Catabolism of L 2 Aminoadipic Acid

L-Lysine Catabolism as the Primary Source of L-2-Aminoadipic Acid

In humans and other mammals, the primary pathway for L-lysine degradation occurs within the mitochondria, predominantly in the liver, and is known as the saccharopine pathway. hmdb.cafamiliasga.comnih.gov This pathway is responsible for converting L-lysine into acetyl-CoA, which can then enter the citric acid cycle for energy production. ontosight.airupress.org The entire process involves a series of enzymatic reactions that progressively modify the lysine (B10760008) molecule. frontiersin.orgnih.gov

The initial steps of this pathway are catalyzed by a bifunctional enzyme called α-aminoadipic semialdehyde synthase (AASS). familiasga.comrupress.org This large enzyme possesses two distinct catalytic domains that carry out the first two reactions in lysine catabolism. rupress.org

Initial Steps of Lysine Metabolism to Saccharopine

The journey of L-lysine breakdown begins with its condensation with another molecule, α-ketoglutarate, to form an intermediate called saccharopine. hmdb.cafrontiersin.org

Conversion of Saccharopine to 2-Aminohexanedioic Semialdehyde

The newly formed saccharopine is then promptly modified in the second step of the pathway.

This step is handled by the second domain of the AASS enzyme, known as saccharopine dehydrogenase (SDH). rupress.orgfrontiersin.org The SDH domain catalyzes the oxidative cleavage of saccharopine, which yields two products: L-glutamate and L-α-aminoadipate-δ-semialdehyde, also referred to as 2-aminohexanedioic semialdehyde. rupress.orgfrontiersin.orgfrontiersin.org This reaction is dependent on the cofactor NAD(P)+. frontiersin.org

Oxidation to this compound

The final step in the formation of this compound from the preceding intermediate involves an oxidation reaction.

The enzyme responsible for this final conversion is α-aminoadipic semialdehyde dehydrogenase, which is also known as ALDH7A1 or antiquitin. nih.govwikipedia.orguniprot.org This enzyme carries out the irreversible oxidation of L-α-aminoadipate-δ-semialdehyde to produce this compound. uniprot.orgmedlineplus.gov The reaction requires the cofactor NAD+. uniprot.orguniprot.org ALDH7A1 is a member of the aldehyde dehydrogenase family and is crucial for lysine catabolism. nih.govwikipedia.org It is found in both the mitochondria and the cytosol of the cell. familiasga.comwikipedia.org

Enzymes of the L-Lysine Catabolism Pathway to this compound

| Enzyme Name | Abbreviation | Function | Cofactor(s) |

| L-lysine-ketoglutarate reductase | LKR | Condenses L-lysine and α-ketoglutarate to form saccharopine. | NADPH |

| Saccharopine dehydrogenase | SDH | Oxidizes saccharopine to L-α-aminoadipate-δ-semialdehyde and L-glutamate. | NAD(P)+ |

| 2-Aminoadipic semialdehyde dehydrogenase | ALDH7A1 | Oxidizes L-α-aminoadipate-δ-semialdehyde to this compound. | NAD+ |

This compound Catabolism

The breakdown of this compound (L-2-AAA) is a critical metabolic pathway that follows a course similar to that of branched-chain amino acids. frontiersin.org This process ultimately leads to the production of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. frontiersin.orgnih.gov The catabolism of L-2-AAA is essential for managing the levels of this amino acid, and disruptions in this pathway can lead to metabolic disorders. frontiersin.orgwikipedia.org

Transamination to 2-Ketohexanedioic Acid

The initial step in the catabolism of L-2-AAA involves its transamination. frontiersin.org In this reaction, the amino group from L-2-AAA is transferred to α-ketoglutarate, resulting in the formation of 2-ketohexanedioic acid, also known as 2-oxoadipate, and glutamate (B1630785). ontosight.ai This reversible reaction is a crucial control point in the breakdown of lysine and tryptophan. karger.com

The enzyme responsible for this transamination is 2-aminoadipate transaminase (AADAT), also referred to as kynurenine (B1673888)/alpha-aminoadipate aminotransferase (KAT2). ontosight.airndsystems.com AADAT is a pyridoxal-phosphate-dependent enzyme that plays a significant role in amino acid metabolism. rndsystems.com In humans, two isoenzymes of AADAT, AadAT-I and AadAT-II, have been identified in the liver. karger.com AadAT-I is primarily found in the cytosol, while AadAT-II is located in the mitochondria. karger.com These isoenzymes exhibit different kinetic properties and are thought to have distinct roles in the metabolism of lysine and tryptophan. karger.com Deficiencies in AADAT activity can lead to the accumulation of 2-aminoadipate, resulting in a rare genetic disorder called alpha-aminoadipic aciduria. ontosight.ai

Decarboxylation to Acetyl-CoA

Following its formation, 2-ketohexanedioic acid undergoes oxidative decarboxylation, a key step that ultimately yields acetyl-CoA. frontiersin.orgnih.gov This reaction is catalyzed by the 2-oxoadipate dehydrogenase complex (OADHC), a multi-enzyme complex located in the mitochondria. wikipedia.orgjax.org The OADHC converts 2-oxoadipate into glutaryl-CoA. smpdb.cauniprot.org

Integration into the Tricarboxylic Acid (TCA) Cycle

The acetyl-CoA produced from the catabolism of L-2-AAA serves as a crucial link to central energy metabolism by entering the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.govfrontiersin.org This integration allows the carbon skeleton of L-2-AAA to be completely oxidized to carbon dioxide, generating ATP in the process. researchgate.net The breakdown of L-2-AAA primarily occurs in the mitochondria, where the TCA cycle is also located. frontiersin.orgfrontiersin.org

Tissue and Cellular Localization of this compound Metabolism

The metabolism of L-2-AAA is compartmentalized within different tissues and cellular locations. The liver is a primary site for lysine catabolism in mammals. rndsystems.comresearchgate.net Within the cells, the breakdown of L-2-AAA is predominantly a mitochondrial process. frontiersin.orgfrontiersin.orgfamiliasga.com The enzymes involved in this pathway, including AADAT and the OADHC, are localized to the mitochondria. karger.comfamiliasga.com However, some enzymes involved in the broader lysine degradation pathway have been found to have dual localization in both the cytosol and mitochondria. familiasga.com Studies have shown that following administration of L-2-AAA, high levels can be detected in the islets and adipose tissues, suggesting these are also important sites of its metabolic activity. bioscientifica.com

Liver and Lysine Processing

The liver is the principal site for the degradation of L-lysine in mammals. hmdb.canih.govnih.gov This process, known as the saccharopine pathway, is the major route for lysine catabolism. hmdb.cafamiliasga.comresearchgate.net When the amount of lysine exceeds the body's requirements for protein synthesis, it is broken down in the liver. nih.gov The initial steps of this pathway involve the conversion of lysine into this compound. nih.govfrontiersin.org

The process begins with the transport of lysine, an essential amino acid, into the liver. nih.gov There, it enters the metabolic pathway that ultimately converts it to acetyl-CoA, which can then enter the citric acid cycle for energy production. smpdb.cawikipedia.org The metabolism of this compound starts with the condensation of lysine and α-ketoglutarate to form saccharopine, a reaction catalyzed by the enzyme L-lysine-ketoglutarate reductase. nih.gov Saccharopine is then converted to 2-aminoadipic semialdehyde by saccharopine dehydrogenase, which is subsequently oxidized to this compound by 2-aminoadipic semialdehyde dehydrogenase. nih.govfrontiersin.org

The catabolism of this compound continues with its transamination by 2-aminoadipate aminotransferase, which converts it to α-ketoadipate. ontosight.ai This intermediate then undergoes decarboxylation to form glutaryl-CoA. nih.gov This series of reactions highlights the liver's central role in processing dietary and endogenous lysine, and in the formation and subsequent breakdown of this compound.

Mitochondrial Localization of Key Enzymatic Reactions

The enzymatic reactions involved in the biosynthesis and catabolism of this compound are predominantly located within the mitochondria. familiasga.comrupress.orgontosight.ai This subcellular compartmentalization is crucial for the efficient processing of lysine and its metabolites.

The initial and rate-limiting step in lysine degradation is catalyzed by the bifunctional enzyme alpha-aminoadipic semialdehyde synthase (AASS). familiasga.comwikipedia.org This mitochondrial enzyme possesses two domains: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). familiasga.comrupress.org The LKR domain catalyzes the formation of saccharopine from lysine and α-ketoglutarate, while the SDH domain oxidizes saccharopine to produce L-glutamate and α-aminoadipic semialdehyde. familiasga.comrupress.org The localization of AASS to the mitochondrial matrix underscores the importance of this organelle in initiating lysine breakdown. wikipedia.org

Following its formation, α-aminoadipic semialdehyde is converted to this compound by 2-aminoadipic semialdehyde dehydrogenase (ALDH7A1). While often depicted as a cytosolic enzyme, ALDH7A1 has been shown to have a dual localization in both the cytosol and mitochondria. familiasga.com

The subsequent catabolism of this compound also occurs within the mitochondria. ontosight.ai The enzyme 2-aminoadipate aminotransferase, also known as kynurenine--oxoglutarate transaminase 2 (KAT2), is found in the mitochondria and catalyzes the conversion of this compound to α-ketoadipate. ontosight.aikarger.com The final step in this pathway, the conversion of 2-oxoadipate to glutaryl-CoA, is carried out by the 2-oxoadipate dehydrogenase complex, which is also located in the mitochondrial matrix. uniprot.org

Table 1: Key Enzymes in this compound Metabolism and Their Mitochondrial Localization

| Enzyme | Abbreviation | Reaction Catalyzed | Subcellular Location |

|---|---|---|---|

| Alpha-aminoadipic semialdehyde synthase | AASS | Lysine + α-ketoglutarate → Saccharopine → α-aminoadipic semialdehyde + Glutamate | Mitochondria familiasga.comwikipedia.org |

| 2-Aminoadipic semialdehyde dehydrogenase | ALDH7A1 | α-aminoadipic semialdehyde → this compound | Cytosol and Mitochondria familiasga.com |

| 2-Aminoadipate aminotransferase | AADAT/KAT2 | This compound + α-ketoglutarate ↔ α-ketoadipate + Glutamate | Mitochondria ontosight.aikarger.com |

| 2-Oxoadipate dehydrogenase complex component E1 | DHTKD1 | 2-oxoadipate → Glutaryl-CoA | Mitochondria nih.govuniprot.org |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Lysine |

| Acetyl-CoA |

| α-ketoglutarate |

| Saccharopine |

| 2-aminoadipic semialdehyde |

| L-glutamate |

| α-ketoadipate |

L 2 Aminoadipic Acid in Metabolic Homeostasis and Dysregulation

L-2-Aminoadipic Acid as a Biomarker for Metabolic Disorders

The growing application of metabolomics has underscored the utility of 2-AAA in identifying individuals at risk for metabolic diseases. Its presence and concentration levels in biological fluids, particularly plasma, have been consistently linked to various aspects of metabolic dysfunction.

Predictive Biomarker for Type 2 Diabetes Mellitus

Emerging research strongly indicates that 2-AAA serves as a potent predictive biomarker for the development of Type 2 Diabetes Mellitus (T2DM). Studies have demonstrated that elevated levels of 2-AAA can precede the clinical manifestation of diabetes by several years, suggesting its involvement in the early stages of disease pathogenesis nih.govfrontiersin.orgnih.govresearchgate.netnih.govmdpi.com.

Numerous studies have established a significant positive correlation between plasma 2-AAA levels and markers of insulin (B600854) resistance (IR), including body mass index (BMI), waist circumference, fasting glucose, and insulin levels nih.govfrontiersin.orgmdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.govd-nb.info. Specifically, higher 2-AAA concentrations are associated with increased insulin resistance and impaired insulin signaling in key metabolic tissues such as the liver, skeletal muscle, and adipocytes, contributing to dysregulated gluconeogenesis nih.govfrontiersin.orgresearchgate.netnih.gov. Furthermore, research suggests a correlation between 2-AAA levels and β-cell apoptosis, indicating a potential role in the decline of pancreatic beta-cell function, a hallmark of T2DM nih.govfrontiersin.orgclinicaltrials.gov. A notable finding is the inverse correlation between 2-AAA and high-density lipoprotein cholesterol (HDL-C) levels, which is often observed in individuals with metabolic dysregulation and increased cardiovascular risk frontiersin.orgnih.govd-nb.infoahajournals.org.

Table 1: Association of this compound with Metabolic Parameters

| Metabolic Parameter | Association with 2-AAA Levels | Reference(s) |

| Body Mass Index (BMI) | Positive Correlation | nih.govmdpi.comfrontiersin.orgnih.govresearchgate.netnih.govd-nb.info |

| Insulin Resistance (HOMA-IR) | Positive Correlation | mdpi.comfrontiersin.orgnih.govresearchgate.netnih.govd-nb.info |

| Fasting Glucose | Positive Correlation | nih.govclinicaltrials.govmdpi.comfrontiersin.orgd-nb.info |

| Insulin Levels | Positive Correlation | nih.govmdpi.comfrontiersin.orgresearchgate.netnih.govd-nb.info |

| High-Density Lipoprotein Cholesterol (HDL-C) | Negative Correlation | frontiersin.orgnih.govd-nb.infoahajournals.org |

| Triglycerides | Positive Correlation | nih.govresearchgate.netnih.gov |

| Waist Circumference | Positive Correlation | nih.govresearchgate.netnih.gov |

| Fat Mass/Percent | Positive Correlation | researchgate.netnih.gov |

A significant body of evidence identifies 2-AAA as an independent predictor of future T2DM risk. Longitudinal studies, such as those conducted within the Framingham Heart Study, have demonstrated that individuals with elevated 2-AAA concentrations in the top quartile exhibited a greater than fourfold increased risk of developing diabetes over a 12-year follow-up period, independent of established risk factors like age, sex, BMI, family history, and diet nih.govfrontiersin.orgnih.govresearchgate.netnih.govmdpi.com. Other studies corroborate this finding, reporting a 60% increased odds of future T2DM risk for each standard deviation increment in plasma 2-AAA levels, even after adjusting for various confounding factors mdpi.com. This suggests that 2-AAA may reflect distinct pathophysiological pathways contributing to diabetes development, separate from those indicated by other known metabolite biomarkers like branched-chain amino acids (BCAAs) and aromatic amino acids (AAAs) nih.govnih.govresearchgate.netnih.govmdpi.com.

Table 2: this compound as a Predictor of Type 2 Diabetes Mellitus Risk

| Study Population/Finding | Risk Metric | Reference(s) |

| Framingham Heart Study (Top quartile of 2-AAA levels) | >4-fold increased risk of developing diabetes | nih.govfrontiersin.orgnih.govresearchgate.netnih.govmdpi.com |

| General population (Per 1 SD increment in plasma 2-AAA) | 60% increased odds of future T2DM risk | mdpi.com |

| Framingham Heart Study (Independent of age, sex, BMI, family history, diet) | Independent predictor of diabetes risk | nih.govfrontiersin.orgclinicaltrials.govnih.govresearchgate.netnih.gov |

| Chinese population studies | Significant predictor of diabetes | frontiersin.orgmdpi.com |

Association with Obesity

Beyond its role in predicting diabetes, 2-AAA is also significantly associated with obesity and its metabolic sequelae. Studies have consistently shown higher plasma 2-AAA levels in individuals with obesity compared to those of normal weight nih.govfrontiersin.orgresearchgate.netnih.gov. This association extends to animal models, where elevated 2-AAA levels are observed in adipose tissue of rodents subjected to high-fat diets, further linking it to diet-induced obesity nih.govfrontiersin.orgresearchgate.net. Research has also indicated that 2-AAA accumulation can lead to impaired insulin signaling in adipocytes, contributing to the metabolic derangements associated with obesity nih.govresearchgate.netnih.gov.

2-AAA plays a role in modulating energy expenditure through its impact on adipocyte thermogenesis. Studies indicate that 2-AAA can induce higher energy expenditure by promoting thermogenesis in adipocytes. This effect is mediated through the activation of the β3-adrenergic receptor (β3AR) signaling pathway, which leads to the upregulation of key thermogenic genes such as PGC1α (peroxisome proliferator-activated receptor gamma coactivator-1 alpha) and UCP1 (uncoupling protein 1) bioscientifica.comresearchgate.netbioscientifica.com. This mechanism suggests that 2-AAA can enhance the body's capacity to dissipate energy as heat, a process critical in regulating body weight and preventing obesity.

Furthermore, 2-AAA has been shown to stimulate lipolysis, the breakdown of stored triglycerides in adipocytes, which releases free fatty acids into circulation for energy utilization bioscientifica.comresearchgate.netbioscientifica.commdpi.com. This lipolytic effect is also attributed to the activation of the β3AR signaling pathway, which results in enhanced expression of hormone-sensitive lipase (B570770) (HSL), a key enzyme in the lipolytic cascade bioscientifica.comresearchgate.netbioscientifica.com. By promoting lipolysis and increasing fatty acid availability, 2-AAA contributes to reduced fat accumulation and improved lipid metabolism, effects that are particularly pronounced under conditions of high-fat diet feeding bioscientifica.comresearchgate.netbioscientifica.com.

Role in Atherosclerosis Pathogenesis

This compound and Protein Turnover

Protein turnover in skeletal muscle is a dynamic process influenced by various factors, including nutritional status, hormonal signals, and metabolic intermediates. Disruptions in this balance, where degradation exceeds synthesis, lead to muscle wasting conditions such as sarcopenia. Amino acids and their metabolites are known modulators of these processes. This compound (2-AA), a derivative of lysine (B10760008) metabolism, has emerged as a subject of interest for its potential regulatory effects on protein turnover within muscle cells. Investigations have specifically examined its impact on the primary proteolytic systems responsible for breaking down muscle proteins.

Suppression of Myofibrillar Protein Degradation

Myofibrillar proteins form the contractile apparatus of muscle cells and their degradation is a significant contributor to muscle mass loss during catabolic states. The release of 3-methylhistidine (MeHis) into the extracellular environment is a widely accepted biochemical marker for the breakdown of myofibrillar proteins. Research conducted on C2C12 myotubes, a common model for skeletal muscle, has demonstrated that this compound exerts a suppressive effect on this process.

Studies indicate that 2-AA can reduce the rate of MeHis release, suggesting a direct inhibition of myofibrillar protein degradation. This effect appears to be dose-dependent, with higher concentrations showing a more pronounced impact. For instance, treatment with 100 μM and 1000 μM of 2-AA significantly suppressed proteolysis, while a lower concentration of 50 μM did not yield a significant suppressive effect. This finding highlights 2-AA's potential to mitigate the breakdown of essential muscle structural proteins.

Table 1: Effect of this compound (2-AA) Concentration on Myofibrillar Protein Degradation

| Concentration of 2-AA | Effect on Myofibrillar Protein Degradation (MeHis Release) |

| 50 μM | No suppression observed |

| 100 μM | Suppressed |

| 1000 μM | Suppressed |

Data derived from studies using C2C12 myotubes tandfonline.comtandfonline.com.

Effects on Autophagy Activity

Autophagy is a fundamental cellular catabolic process that degrades damaged organelles and misfolded proteins through the lysosomal pathway. It plays a crucial role in cellular homeostasis and is a significant contributor to protein breakdown in skeletal muscle. Research has investigated the impact of this compound on autophagy activity, often measured by the levels of Light Chain 3-II (LC3-II), a marker associated with autophagosome formation.

Findings from studies on C2C12 myotubes indicate that 2-AA can suppress autophagy activity. Specifically, treatment with 100 μM and 1000 μM of 2-AA led to a reduction in LC3-II levels, suggesting an inhibition of the autophagic flux. Further investigations using LC3-II flux assays, which involve the use of lysosomal protease inhibitors, confirmed that 2-AA suppressed autophagic proteolysis. In contrast, L-lysine at a similar concentration (100 μM) did not exhibit a significant effect on autophagy activity, underscoring the distinct role of its metabolite, 2-AA, in modulating this proteolytic pathway. The ubiquitin-proteasomal system, another major proteolytic pathway, was not found to be significantly altered by 2-AA treatment.

Table 2: Comparative Effects of 2-AA and L-Lysine on Autophagy Activity

| Compound | Concentration | Autophagy Activity (LC3-II Level) |

| This compound | 100 μM | Suppressed |

| L-Lysine | 100 μM | No significant effect observed |

Data derived from studies using C2C12 myotubes tandfonline.comtandfonline.com.

Table 3: Effect of this compound (2-AA) Concentration on Autophagy Activity

| Concentration of 2-AA | Effect on Autophagy Activity (LC3-II Level) |

| 100 μM | Suppressed |

| 1000 μM | Suppressed |

Data derived from studies using C2C12 myotubes tandfonline.comtandfonline.com.

Neurological and Neurobiological Implications of L 2 Aminoadipic Acid

L-2-Aminoadipic Acid as a Neuroexcitatory Agent and Gliotoxin (B1671588)

This compound is recognized for its potent gliotoxic properties and its influence on excitatory amino acid neurotransmission. These effects stem from its molecular structure and its interactions with key cellular components within the brain.

Structural Homology to Glutamate (B1630785)

This compound is a six-carbon homologue of the primary excitatory neurotransmitter, glutamate jneurosci.orgresearchgate.netmdpi.com. It shares a structural similarity with glutamate, being a structural analog or homologue researchgate.netmdpi.comchemicalbook.comlookchem.comsigmaaldrich.comebi.ac.ukresearchgate.netcaymanchem.comresearchgate.netlabcompare.combevital.no. This resemblance allows L-2-AAA to interact with systems designed for glutamate, leading to its observed biological effects.

Inhibition of Glutamate Transporter

A key mechanism by which L-2-AAA exerts its effects is through the inhibition of glutamate transporters. L-alpha-aminoadipate has been shown to competitively inhibit the transport of D-[³H]-aspartate, a glutamate analogue, into synaptosomes with a Ki value of 192 µM ebi.ac.ukcaymanchem.comnih.govbiomol.com. This inhibition is stereospecific, with the L-isomer being effective while the D-isomer is not researchgate.netnih.gov. This action disrupts the normal reuptake of glutamate from the synaptic cleft, potentially leading to excitotoxicity if glutamate levels are not properly regulated researchgate.netebi.ac.uk.

Table 1: this compound Inhibition of Glutamate Transporter

| Target | Inhibition Type | Ki Value | Reference(s) |

| D-[³H]-aspartate transport into synaptosomes | Competitive | 192 µM | ebi.ac.ukcaymanchem.comnih.govbiomol.com |

Impact on Astrocytes and Glial Cell Function

This compound is a potent gliotoxin, demonstrating selective toxicity towards astrocytes and other glial cells jneurosci.orgmdpi.comchemicalbook.comlookchem.comebi.ac.ukcaymanchem.combiomol.comnih.govresearchgate.netfrontiersin.orgmdpi.commu-pleven.bgnih.govsemanticscholar.org. It is actively taken up by astrocytes, a process that is sodium-dependent and mediated by glutamate transporters jneurosci.org. Upon accumulation, L-2-AAA inhibits critical glial enzymes such as glutamine synthetase and γ-glutamylcysteine synthetase chemicalbook.comcaymanchem.comnih.govbiomol.com. This inhibition disrupts essential metabolic functions within astrocytes, leading to cellular damage, morphological alterations, and ultimately cell death nih.govresearchgate.net. The selective ablation of astrocytes by L-2-AAA has made it a valuable tool in research for studying the role of these cells in various neurological processes researchgate.netfrontiersin.orgmdpi.com.

Modulation of Kynurenic Acid Production in Brain Tissue

This compound has been shown to modulate the production of kynurenic acid (KYNA), an endogenous antagonist of excitatory amino acid receptors, particularly NMDA receptors lookchem.combevital.noresearchgate.netnih.govnih.govhmdb.cad-nb.info. Studies indicate that L-2-AAA inhibits KYNA synthesis in brain tissue slices and astrocyte cultures lookchem.combevital.noresearchgate.netnih.govnih.govhmdb.cad-nb.info. Specifically, in rat hippocampus, 500 µM of L-alpha-aminoadipic acid reduced kynurenic acid concentrations by 47% when applied with a precursor and by 28% without a precursor nih.gov. This inhibitory effect is believed to be mediated through direct action on astrocytes, which are known to contain the enzyme responsible for KYNA biosynthesis, kynurenine (B1673888) aminotransferase nih.gov.

Table 2: this compound's Effect on Kynurenic Acid Production

| Treatment | Kynurenic Acid Reduction | Reference(s) |

| 500 µM L-α-aminoadipic acid (with KYN) | 47% | nih.gov |

| 500 µM L-α-aminoadipic acid (without KYN) | 28% | nih.gov |

This compound in Neurological and Psychiatric Disorders

Alterations in L-2-AAA levels have been associated with several neurological and psychiatric conditions, suggesting its involvement in disease pathogenesis.

Alzheimer's Disease

Elevated levels of 2-aminoadipic acid have been linked to Alzheimer's disease (AD) and impaired cognitive function mdpi.comnih.govfrontiersin.org. While some studies indicate a decrease in serum aminoadipic acid in AD patients, others highlight its role as a biomarker for diabetes risk, a known factor that increases AD susceptibility nih.govnih.govfrontiersin.org. The association between increased 2-AAA levels and impaired cognitive function in the elderly, particularly those with mild cognitive impairment and AD, underscores its potential relevance in neurodegenerative processes frontiersin.org. Research suggests that increased 2-AAA levels in the brain may contribute to a decrease in neuroprotective astrocytes and reduced synaptic connectivity, mechanisms implicated in AD pathology nih.gov.

List of Compounds Mentioned:

this compound (L-2-AAA)

Glutamate

Glutamine

Saccharopine

Pipecolic acid

γ-glutamylcysteine synthetase

Glutamine synthetase

D-[³H]-aspartate

Kynurenic acid (KYNA)

L-kynurenine

N-methyl-D-aspartate (NMDA)

D-alpha-aminoadipic acid

D-serine

Trifluoroacetate

Dihydrokainate

Arachidonic acid

N,N-dimethylglycine

Thymine

5,8-tetradecadienoic acid

Oxaloacetate

Creatine

Spermidine

Tyrosine

Histidine

Creatinine

Ornithine

Linoleic acid

Linolenic acid

Eicosapentaenoic acid

Oleic acid

Docosahexaenoic acid (DHA)

Anthranilic acid

Taurine

Hypoxanthine

L-methionine-S-sulphoximine

L-pipecolic acid

Schizophrenia and Bipolar Disorder

Emerging research suggests a link between altered levels of 2-aminoadipic acid (2-AAA) and the pathophysiology of schizophrenia and bipolar disorder. Large-scale cohort studies have indicated that elevated 2-AAA levels are associated with these psychiatric conditions nih.gov. Glutamate signaling, which is closely intertwined with the function of NMDA receptors, is known to be dysregulated in both schizophrenia and bipolar disorder researchgate.net. Given L-2-AA's structural similarity to glutamate and its potential to modulate glutamatergic neurotransmission, its elevated presence may contribute to the neurobiological imbalances observed in these disorders.

Subarachnoid Hemorrhage (SAH)

Following aneurysmal subarachnoid hemorrhage (aSAH), elevated levels of excitatory amino acids (EAAs) in the cerebrospinal fluid (CSF) are frequently observed and are associated with poorer functional outcomes. Studies have specifically identified increased concentrations of glutamate, aspartate, and 2-aminoadipic acid in SAH patients, particularly those with unfavorable prognoses nih.govmdpi.comnih.govresearchgate.netacs.orgfrontiersin.org. The accumulation of these EAAs can lead to excitotoxicity, a process involving excessive neuronal stimulation and subsequent damage, contributing to the neurological deficits seen after aSAH nih.govacs.org.

Table 1: Association of Amino Acids with Poor Outcome in SAH Patients

| Amino Acid | Association with Poor Outcome in SAH Patients | Time Point Post-SAH |

| Glutamic acid | Significantly higher concentrations | Days 0-3 |

| Aspartic acid | Significantly higher concentrations | Days 0-3 |

| 2-Aminoadipic acid | Significantly higher concentrations | Day 10 |

Pyridoxine-Dependent Epilepsy (PDE)

Pyridoxine-dependent epilepsy (PDE) is a rare genetic disorder characterized by severe neonatal seizures that respond to pyridoxine (B80251) (vitamin B6) mhmedical.comresearchgate.netnih.gov. The underlying cause of classic PDE is a deficiency in the enzyme α-aminoadipic semialdehyde dehydrogenase (also known as antiquitin), encoded by the ALDH7A1 gene researchgate.netnih.gov. This deficiency disrupts the lysine catabolic pathway, leading to the accumulation of toxic intermediates, notably α-aminoadipic semialdehyde (α-AASA) and its cyclic form, piperideine-6-carboxylate (P6C) researchgate.netmedrxiv.org. P6C can then react with pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, leading to its inactivation mhmedical.commedrxiv.org. This secondary deficiency of PLP impairs the synthesis of crucial neurotransmitters, such as γ-aminobutyric acid (GABA), which is an inhibitory neurotransmitter, thereby contributing to the hyperexcitability and seizures characteristic of PDE mhmedical.comnih.gov. This compound is a downstream product in this disrupted metabolic pathway.

Parkinson's Disease and Neuroinflammation

Neuroinflammation is recognized as a significant factor in the progressive neurodegeneration observed in Parkinson's disease (PD). Research has investigated the role of astrocytes in this inflammatory process, using L-α-aminoadipic acid (L-AAA) as a selective gliotoxin to induce astrocytic dysfunction in animal models nih.govsci-hub.seresearchgate.net. Studies involving lipopolysaccharide (LPS)-induced experimental Parkinsonism in rats have shown that co-injection of L-AAA with LPS attenuates the loss of tyrosine hydroxylase-positive (TH+) dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the degeneration of dopaminergic nerve terminals in the striatum nih.govsci-hub.se. L-AAA also reduced LPS-induced nigrostriatal dopamine (B1211576) depletion and provided partial protection against motor deficits nih.govsci-hub.se. These neuroprotective effects are associated with the abrogation of LPS-induced reactive astrogliosis (indicated by reduced glial fibrillary acidic protein [GFAP] and S100β expression) and attenuated microgliosis (reduced ionized calcium binding adaptor molecule 1 [Iba1] expression) nih.govsci-hub.se. These findings suggest that reactive astrocytes play a role in sustaining microglial activation and neuroinflammation, and that modulating astrocytic function with agents like L-AAA can mitigate neurodegenerative processes in PD models nih.govsci-hub.seresearchgate.net.

Table 2: Effects of L-AAA on LPS-induced Parkinsonism in Rats

| Treatment Group | Effect on Dopaminergic Neurons (SNpc) | Effect on Striatal Dopaminergic Terminals | Effect on Motor Deficits | Effect on Astrogliosis (GFAP/S100β) | Effect on Microgliosis (Iba1) |

| LPS + L-AAA (co-injection) | Attenuates LPS-induced loss | Suppresses degeneration | Partial protection | Abrogated/Attenuated | Reduced |

| LPS only | Loss observed | Degeneration observed | Motor dysfunction | Reactive astrogliosis observed | Microgliosis observed |

| Control (Sham/PBS) | Intact | Intact | Normal | No reactive astrogliosis | No microgliosis |

Effects on Synaptic Plasticity and Memory

Impairment of Hippocampal-Dependent Memory

L-α-aminoadipate (L-AA) has been shown to impair hippocampal-dependent memory processes. In vivo administration of L-AA in mice has resulted in deficits in memory tasks, such as the object displacement test and the modified Y maze, which are sensitive to hippocampal function nih.govresearchgate.net. L-AA is known to exert astrocyte-specific toxicity by inhibiting glutamine synthetase, an enzyme critical for glutamate cycling and, consequently, for the learning and consolidation of memories researchgate.net. By disrupting astrocytic function, L-AA can indirectly impact the intricate processes underlying memory formation and retrieval.

Decreased Long-Term Potentiation (LTP) Magnitude

Long-term potentiation (LTP) is a cellular mechanism widely considered to be a crucial substrate for learning and memory. Studies have demonstrated that L-AA can significantly decrease the magnitude of LTP in hippocampal slices nih.govresearchgate.net. L-AA's gliotoxic effects, leading to altered astrocyte morphology and function, are implicated in this impairment of synaptic plasticity nih.gov. Astrocytes play a vital role in regulating synaptic transmission and plasticity by controlling extracellular glutamate levels through uptake mechanisms mediated by excitatory amino acid transporters (EAATs) frontiersin.org. Disruption of these astrocytic functions by L-AA can therefore compromise the induction and maintenance of LTP frontiersin.org. Furthermore, NMDA receptors are key players in LTP induction, and while L-AA does not directly block NMDA receptors, its impact on astrocytes can indirectly influence NMDA receptor-mediated signaling pathways researchgate.netannualreviews.orgcardiff.ac.uknih.goveinj.organnualreviews.orgresearchgate.net.

Table 3: Impact of L-AA on Hippocampal Function

| Treatment/Administration | Measured Outcome | Finding | Implication |

| L-AA superfusion (ex vivo) | Basal synaptic transmission | No significant effect | Specificity for plasticity, not baseline transmission |

| L-AA superfusion (ex vivo) | LTP magnitude | Decreased | Impairment of synaptic plasticity |

| L-AA intracerebroventricular injection (in vivo) | Hippocampal-dependent memory | Impaired | Cognitive deficit |

| L-AA intracerebroventricular injection (in vivo) | LTP magnitude | Decreased | Impairment of synaptic plasticity |

| L-AA intracerebroventricular injection (in vivo) | Astrocytic markers | Reduced | Affects astrocyte function/integrity |

Compound List:

this compound (L-2-AA)

Glutamate

Aspartate

D-serine

GABA

Pyridoxal-5'-phosphate (PLP)

α-aminoadipic semialdehyde (α-AASA)

Piperideine-6-carboxylate (P6C)

Tyrosine hydroxylase (TH)

Glutamine synthetase

NMDA receptors

AMPA receptors

L 2 Aminoadipic Acid in Disease Pathogenesis Beyond Metabolism and Neurology

Association with Cancer

L-2-aminoadipic acid (L-AAA) has emerged as a significant metabolite in the context of several cancers, with research indicating its potential as a biomarker for diagnosis, prognosis, and recurrence.

Prostate Cancer and Biochemical Tumor Recurrence

Recent studies have highlighted the role of L-AAA in prostate cancer. Metabolomic analyses of prostate biopsy tissues have revealed elevated levels of aminoadipic acid in malignant tissues compared to non-malignant ones. t3db.cabiocrates.comnp-mrd.orghmdb.ca This increase in L-AAA has been associated with biochemical tumor recurrence, suggesting its potential as a prognostic biomarker. biocrates.commdpi.com When combined with traditional clinicopathological factors, L-AAA could enhance the prediction of which patients are at a higher risk of their cancer returning after initial treatment. biocrates.com

Table 1: this compound in Prostate Cancer

| Finding | Implication | Source(s) |

|---|---|---|

| Elevated levels in malignant prostate tissue | Potential diagnostic marker | t3db.cabiocrates.comnp-mrd.orghmdb.ca |

| Association with biochemical tumor recurrence | Potential prognostic marker for recurrence | biocrates.commdpi.com |

Colorectal Cancer

This compound has also been implicated in colorectal cancer (CRC). hmdb.ca One study investigating the anti-CRC effects of a natural compound found that in a CRC model, plasma levels of this compound were increased. chromatographyonline.com Interestingly, treatment with the compound reversed these changes, suggesting a link between L-AAA levels and CRC pathobiology. chromatographyonline.com Another study identified L-2-aminoadipate adenylate as one of the most significantly down-regulated metabolites in colon cancer organoids treated with a specific inhibitor, pointing to its involvement in tumor metabolism. portlandpress.com

Metastatic Melanoma

The presence of this compound has been associated with metastatic melanoma. hmdb.cahmdb.ca Research has shown that ketogenic diets, which have demonstrated tumor-suppressive effects, can reduce the levels of alpha-aminoadipic acid in circulation to those seen in tumor-free subjects. researchgate.net This reduction was also observed in melanoma xenografts, indicating a potential role for L-AAA in melanoma metabolism and progression. researchgate.netmdpi.com

Head and Neck Cancers

In the context of head and neck cancers (HNC), serum levels of L-AAA have shown a noteworthy association with disease stage. biocrates.com A study involving 202 HNC patients found that increased levels of aminoadipic acid were associated with a reduced risk of advanced-stage cancer. nih.govresearchgate.netresearchgate.net This suggests that higher circulating levels of L-AAA may be indicative of a less aggressive disease phenotype in HNC patients. biocrates.commdpi.com

Table 2: this compound in Various Cancers

| Cancer Type | Key Finding | Potential Role | Source(s) |

|---|---|---|---|

| Colorectal Cancer | Altered plasma and tissue levels | Biomarker of disease and treatment response | hmdb.cachromatographyonline.comportlandpress.com |

| Metastatic Melanoma | Reduced levels with tumor-suppressive diets | Biomarker of cancer and therapeutic response | hmdb.cahmdb.caresearchgate.netmdpi.com |

| Head and Neck Cancers | Higher serum levels linked to reduced risk of advanced stage | Protective marker or indicator of less aggressive disease | biocrates.comnih.govresearchgate.netresearchgate.netmdpi.com |

Role in Oxidative Stress and Aging

This compound is increasingly recognized as a key molecule in processes related to oxidative stress and aging. np-mrd.orghmdb.ca It is considered a potential small-molecule marker of oxidative stress. t3db.canp-mrd.orghmdb.cahmdb.ca

Marker of Protein Carbonyl Oxidation

A significant body of research has established this compound as a reliable marker for protein carbonyl oxidation, a hallmark of aging and various disease states. biocrates.com It is formed from the oxidative deamination of lysine (B10760008) residues in long-lived proteins. biocrates.comnih.gov This process first forms allysine (B42369), which is then further oxidized to the more stable this compound. nih.govnih.gov

Studies on human skin collagen have demonstrated that L-AAA levels significantly increase with age. biocrates.comnih.govnih.gov This age-related increase is even more pronounced in individuals with conditions associated with high oxidative stress, such as diabetes and renal failure. biocrates.comnih.govnih.gov For instance, in diabetic individuals without renal failure, L-AAA levels were significantly higher than in non-diabetics. nih.govnih.gov Renal failure, even without diabetes, led to a marked increase in L-AAA. nih.govnih.gov Furthermore, sepsis has been shown to significantly elevate L-AAA in non-diabetic individuals. nih.govnih.gov

Similar findings have been observed in the aging human lens, where both allysine and this compound increase with age, with diabetes further accelerating this process. arvojournals.org The formation of L-AAA is thought to be a result of metal-catalyzed oxidation. nih.govarvojournals.org The stability of this compound compared to its precursor, allysine, makes it a more dependable marker for quantifying the extent of protein oxidation. nih.govnih.gov

Table 3: this compound as a Marker of Protein Carbonyl Oxidation

| Condition | Observation | Significance | Source(s) |

|---|---|---|---|

| Normal Aging | Significant increase in L-AAA levels in skin collagen with age. | Marker of age-related oxidative protein damage. | biocrates.comnih.govnih.gov |

| Diabetes Mellitus | Significantly increased L-AAA levels in skin collagen and lens. | Indicates heightened oxidative stress in diabetes. | biocrates.comnih.govnih.govarvojournals.org |

| Renal Failure | Markedly increased L-AAA levels in skin collagen. | Reflects severe oxidative stress associated with uremia. | biocrates.comnih.govnih.gov |

| Sepsis | Significantly elevated L-AAA levels in non-diabetic individuals. | Suggests activation of oxidative pathways during severe infection. | nih.govnih.gov |

Oxidative Deamination of Lysine Residues

Allysine is an intermediate product that can be further oxidized to form the more stable this compound. nih.gov This two-step oxidation process is believed to be influenced by the presence of reactive oxygen species. For instance, it has been proposed that hydrogen peroxide (H₂O₂), which can be generated from various biological processes, may catalyze the oxidation of allysine to L-2-AAA. nih.gov

Research on human skin collagen has demonstrated that while both allysine and L-2-AAA levels increase with age, this compound is considered a more reliable marker for protein oxidation because its levels are less likely to be in a steady state compared to its precursor, allysine. nih.gov This suggests an ongoing conversion of allysine to L-2-AAA. nih.gov

Influence of Diabetes, Renal Failure, and Sepsis on this compound Levels

Elevated levels of this compound are not only associated with the natural aging process but are also significantly influenced by several disease states, including diabetes, renal failure, and sepsis. nih.govnih.govclinicaltrials.gov

Diabetes: In the absence of renal failure, diabetes significantly increases the levels of this compound in skin collagen. nih.govnih.gov This suggests that the hyperglycemic state in diabetes promotes the oxidative deamination of lysine residues. The formation of L-2-AAA in diabetic individuals is thought to be partly due to metal-catalyzed oxidation. nih.govnih.gov Interestingly, while sepsis significantly elevates L-2-AAA in non-diabetic individuals, this effect is not as pronounced in diabetic patients, which may be related to impaired neutrophil activity in diabetes. nih.gov

Renal Failure: Renal failure, even without the presence of diabetes, leads to a marked increase in this compound levels. nih.govnih.gov The accumulation is even more significant when renal failure is accompanied by diabetes. nih.gov Chronic renal failure, in particular, has been shown to significantly elevate L-2-AAA levels. nih.gov

Sepsis: Sepsis, a life-threatening condition caused by the body's response to an infection, dramatically increases this compound levels, especially in non-diabetic individuals. nih.govnih.gov This elevation is thought to be linked to the activation of myeloperoxidase during the inflammatory response characteristic of sepsis. nih.govnih.gov The correlation of L-2-AAA with other glycoxidation markers in sepsis supports the role of oxidative stress in its formation. nih.gov

Table 1: Impact of Disease States on this compound Levels in Human Skin Collagen

| Condition | Effect on this compound Levels | Key Findings |

| Diabetes (without renal failure) | Significantly increased | Suggests a role for hyperglycemia and metal-catalyzed oxidation in promoting L-2-AAA formation. nih.govnih.gov |

| Renal Failure (without diabetes) | Markedly increased | Chronic renal failure shows a significant elevation. nih.gov |

| Diabetes with Renal Failure | Further elevation of levels | The combination of these conditions exacerbates the increase in L-2-AAA. nih.gov |

| Sepsis (in non-diabetics) | Dramatically elevated | Believed to be linked to myeloperoxidase activation during the inflammatory response. nih.govnih.gov |

| Sepsis (in diabetics) | No significant increase | May be due to impaired neutrophil activity in diabetic patients. nih.gov |

Implications in Autoimmune and Inflammatory Conditions

This compound has been implicated in the pathogenesis of certain autoimmune and inflammatory diseases. clinicaltrials.govfrontiersin.org

Rheumatoid Arthritis

Recent metabolomic studies have identified alterations in amino acid levels in patients with rheumatoid arthritis (RA), an autoimmune disorder characterized by chronic inflammation of the joints. Some studies have noted changes in the levels of 2-aminoadipic acid in individuals with RA. nih.gov For example, one study observed that 2-aminoadipic acid was among the metabolites that were decreased in the plasma of mice with collagen-induced arthritis, a model for RA. tno.nl Another study has suggested a correlation between the gut microbe Collinsella and α-aminoadipic acid levels, and the role of this bacterium in altering intestinal permeability in RA patients. biocrates.com These findings suggest a potential link between L-2-AAA metabolism, gut dysbiosis, and the systemic inflammation seen in rheumatoid arthritis. nih.govtno.nlbiocrates.com

Eosinophilic Esophagitis

Eosinophilic esophagitis (EoE) is a chronic inflammatory condition of the esophagus. Genetic studies have identified an association between variants in the DHTKD1 gene and an increased risk of developing EoE. familiasga.combiorxiv.orgresearchgate.net The DHTKD1 gene encodes a crucial enzyme in the lysine degradation pathway. wikipedia.orghmdb.ca Mutations in this gene can lead to the accumulation of this compound, suggesting that dysregulation of lysine metabolism may play a role in the pathophysiology of this allergic and inflammatory disorder. biorxiv.orgresearchgate.net

Inherited Metabolic Disorders (Acidurias)

Inherited disorders of lysine metabolism can lead to the accumulation of this compound and related compounds, resulting in specific types of acidurias. clinicaltrials.govfrontiersin.orgwikipedia.orgmetabolicsupportuk.orgontosight.ai

2-Aminoadipic Aciduria and 2-Oxoadipic Aciduria

2-Aminoadipic aciduria and 2-oxoadipic aciduria are rare, autosomal recessive metabolic disorders. wikipedia.orgmetabolicsupportuk.org These conditions are caused by mutations in the DHTKD1 gene, which encodes a component of the 2-oxoadipate dehydrogenase complex, an enzyme essential for the breakdown of this compound and 2-oxoadipic acid. frontiersin.orgwikipedia.org A defect in this enzyme disrupts the normal degradation of the amino acids lysine and tryptophan, leading to the accumulation of 2-aminoadipate in the blood and 2-oxoadipate and 2-hydroxyadipate in the urine. wikipedia.orgmetabolicsupportuk.org

The clinical presentation of these disorders is highly variable. More than half of the individuals diagnosed with this condition are asymptomatic. metabolicsupportuk.org In symptomatic individuals, the signs and symptoms can include:

Low muscle tone (hypotonia) metabolicsupportuk.org

Delayed developmental milestones metabolicsupportuk.org

Mild to severe intellectual disability metabolicsupportuk.org

Speech and language difficulties metabolicsupportuk.org

Poor coordination of muscle movements (ataxia) metabolicsupportuk.org

Epilepsy metabolicsupportuk.org

Behavioral disorders, such as attention deficit hyperactivity disorder metabolicsupportuk.org

Small head size (microcephaly) metabolicsupportuk.org

Diagnosis is typically made through blood and urine tests that reveal elevated levels of the characteristic organic acids, and can be confirmed by molecular genetic testing of the DHTKD1 gene. wikipedia.orgmetabolicsupportuk.org

Lysine-related Inborn Errors of Metabolism

This compound is a key intermediate in the catabolism of the essential amino acid lysine. nih.govnih.gov Therefore, its accumulation is a hallmark of several inborn errors of lysine metabolism. These are a group of genetic disorders caused by defects in the enzymes required for the breakdown of lysine. nih.gov

One of the most well-characterized lysine metabolism disorders is 2-aminoadipic and 2-oxoadipic aciduria , as detailed in the previous section, which results from mutations in the DHTKD1 gene. wikipedia.org This condition directly leads to the buildup of 2-aminoadipic acid and 2-oxoadipic acid in the body. wikipedia.org

Another significant disorder of lysine metabolism is pyridoxine-dependent epilepsy , which is caused by a deficiency of the enzyme antiquitin (also known as α-aminoadipic semialdehyde dehydrogenase). nih.govfrontiersin.org In this condition, there is an accumulation of α-aminoadipic semialdehyde (AASA) and Δ-1-piperideine-6-carboxylate (P6C) proximal to the enzymatic block. nih.gov While not a direct accumulation of this compound, it involves a closely related precursor in the same metabolic pathway.

Glutaric aciduria type I is another inherited disorder of lysine catabolism, resulting from a deficiency of glutaryl-CoA dehydrogenase. nih.gov This enzyme acts one step after the 2-oxoadipate dehydrogenase complex in the lysine degradation pathway. nih.gov

The study of these disorders, particularly through the analysis of metabolites like this compound in urine and blood, is crucial for diagnosis and for understanding the complex pathophysiology of these conditions. ontosight.ai

Analytical Methodologies for L 2 Aminoadipic Acid Research

High-Resolution Metabolomic Profiling

High-resolution metabolomic profiling employs advanced mass spectrometry techniques to identify and quantify a broad spectrum of metabolites within biological samples. L-2-Aminoadipic acid has been identified as a metabolite in various complex matrices, such as plant organs and biological fluids, using these comprehensive profiling approaches. Techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS) are instrumental in this regard, enabling the detection and characterization of metabolites based on their accurate mass and fragmentation patterns acs.orgnih.govd-nb.info. These methods allow for the simultaneous analysis of numerous compounds, providing insights into metabolic states and responses in different biological systems acs.orgnih.govresearchgate.net.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone technology for the analysis of this compound, offering high sensitivity and specificity. MS-based techniques are often coupled with chromatographic separation methods to resolve complex mixtures before mass analysis. These combined approaches facilitate the identification of this compound by comparing its mass spectrum and retention time to known standards or databases nih.govebi.ac.uk.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For this compound, which is not inherently volatile, GC-MS analysis typically requires derivatization to convert it into a more volatile form. Common derivatization agents, such as silylation reagents, are employed to enhance its volatility and thermal stability for GC separation . GC-MS provides characteristic mass spectra that can be used for identification, and specific ions can be monitored for quantification nih.govhmdb.cahmdb.ca.

Table 6.2.1.1: Key GC-MS Fragment Ions for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Source/Notes |

|---|---|---|

| 260.0 | 100 | Experimental GC-MS (3 TMS derivatization) nih.govhmdb.ca |

| 217.0 | 66 | Experimental GC-MS (3 TMS derivatization) nih.govhmdb.ca |

| 128.0 | 51 | Experimental GC-MS (3 TMS derivatization) nih.govhmdb.ca |

| 129.0 | 40 | Experimental GC-MS (3 TMS derivatization) nih.govhmdb.ca |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-stage GC-MS. In GC-MS/MS, a precursor ion is selected, fragmented, and then specific product ions are monitored. This technique is particularly valuable for quantifying this compound in complex biological matrices where interfering compounds may be present acs.orggoogle.comgoogle.com. The use of Mass Spectral Tags (MSTs) derived from GC-MS/MS, which include retention index and mass spectral information, aids in metabolite identification by comparison with spectral libraries acs.org.

High-Throughput Mass Spectrometry for Metabolite Quantification

High-throughput mass spectrometry methods are designed for rapid and efficient quantification of metabolites. While specific high-throughput protocols for this compound are not extensively detailed, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection, often employing derivatization, are used for quantitative analysis of amino acids. For instance, this compound has been utilized as an internal standard in UHPLC methods for quantifying other amino acids like glutamate (B1630785) and aspartate, involving derivatization with reagents such as 2,4-dinitro-1-fluorobenzene (DNFB) mdpi.com. HPLC with fluorescence detection, following pre-column derivatization, offers good sensitivity, with reported detection limits around 0.1 µM for amino acids . Amino acid analyzers using post-column ninhydrin (B49086) detection provide broad coverage but generally lower sensitivity (~1 µM) .

Table 6.2.3.1: Comparative Sensitivity of Analytical Techniques for Amino Acid Quantification

| Technique | Derivatization Required | Typical Detection Limit | Application Notes |

|---|---|---|---|

| GC-MS | Yes (e.g., silylation) | Varies | Requires extensive sample prep; suitable for processed samples |

| HPLC with Fluorescence Detection | Yes (pre-column) | ~0.1 µM | Suitable for fermented food samples |

| Amino Acid Analyzers (Ninhydrin) | Yes (post-column) | ~1 µM | Broad coverage of amino acids |

Sample Preparation and Stability for Research Specimens

Effective sample preparation is critical for the accurate analysis of this compound, particularly when using GC-MS, which necessitates derivatization and can involve extensive sample processing . For LC-MS-based methods, sample preparation often includes extraction, filtration, and the addition of internal standards. For example, in UHPLC analysis, sample preparation involves homogenizing biological material, centrifugation, filtration, spiking with an internal standard such as this compound, and subsequent derivatization mdpi.com. The stability of this compound in various sample matrices and under different storage conditions is an important consideration for reproducible results, although specific stability data for this compound are not extensively detailed in the provided search snippets.

Molecular Simulation and Docking Studies

Molecular simulation techniques, including molecular dynamics and docking studies, are employed to understand the structural properties, interactions, and behavior of this compound at a molecular level. Molecular dynamics simulations can elucidate the formation of oligomeric structures, such as dimers, and the hydrogen bonding networks involving this compound molecules and water researchgate.net. These studies provide insights into intermolecular interactions, which can be correlated with experimental spectroscopic data researchgate.net.

Docking studies, often combined with homology modeling, are used to investigate how enzymes interact with substrates like this compound, particularly in metabolic pathway engineering or drug discovery contexts chalmers.se. Computational methods are also used to predict molecular properties such as collisional cross-section (CCS) values, which are valuable for metabolite identification in ion mobility-mass spectrometry chemrxiv.org. These in silico approaches contribute to a deeper understanding of this compound's role in biochemical processes and its potential interactions with biological targets chalmers.sechemrxiv.orgasianpubs.org.

Compound List:

this compound

Saccharopine

Glutamate

Aspartate

L-pipecolic acid

Choline

Ascorbic acid

Creatine

Tryptophan (Trp)

o-phthalaldehyde (B127526) (OPA)

fluorenylmethyloxycarbonyl (FMOC)

6-aminoquinoline-N-hydroxy-succinimidyl carbamate (B1207046) (AQC)

2,4-dinitro-1-fluorobenzene (DNFB)

n-heptylamine

DEEMM (diethyl ethoxymethylenemalonate)

Threo-β-methyl-aspartic acid

γ-carboxy-D-glutamic acid γ,γ-di-t-butyl ester

γ-carboxy-L-glutamic acid γ,γ-di-t-butyl ester

Methionine sulfoximine (B86345)

VEGF (Vascular Endothelial Growth Factor)

Tyrosine kinase (TK)

Matrix metalloproteins (MMP)

Adipic acid

Therapeutic and Biotechnological Research Avenues

Potential Therapeutic Applications of L-2-Aminoadipic Acid

Emerging evidence suggests that L-2-AAA plays a multifaceted role in metabolic homeostasis and pain modulation, positioning it as a target for therapeutic intervention in several disease states.

Modulating Glucose Homeostasis in Metabolic Diseases

L-2-AAA is increasingly recognized as a critical regulator of glucose homeostasis and a significant biomarker for metabolic disorders, particularly type 2 diabetes (T2D) frontiersin.orgnih.govbevital.no. Studies have indicated that L-2-AAA influences pancreatic beta cells, promoting insulin (B600854) secretion and leading to reduced fasting blood glucose levels in both animal models and human islets frontiersin.orgnih.govjci.org. Its levels are correlated with insulin resistance and have been observed to be elevated in individuals with increased susceptibility to diabetes, serving as an independent predictor of T2D risk frontiersin.orgnih.govbevital.nojci.orghmdb.caresearchgate.netbioscientifica.comfrontiersin.org. Furthermore, L-2-AAA is implicated in mitochondrial dysfunction associated with diabetic cardiomyopathy frontiersin.orgnih.gov.

Strategies for Obesity and Diabetes Treatment

The metabolic effects of L-2-AAA suggest its potential as a therapeutic agent for obesity and diabetes researchgate.netbioscientifica.combioscientifica.com. In diet-induced obese (DIO) mouse models, exogenous supplementation with L-2-AAA has demonstrated a significant reduction in body weight and adipocyte size frontiersin.orgnih.govresearchgate.netbioscientifica.combioscientifica.com. These benefits are attributed to increased energy expenditure, driven by the upregulation of thermogenesis-related proteins such as PGC1α and UCP1, mediated by β3AR activation. Additionally, L-2-AAA stimulates lipolysis through enhanced expression of hormone-sensitive lipase (B570770) (HSL), thereby promoting fat hydrolysis and improving insulin action frontiersin.orgnih.govresearchgate.netbioscientifica.combioscientifica.com. L-2-AAA has also shown efficacy in alleviating diabetic symptoms in animal models like db/db mice researchgate.netbioscientifica.combioscientifica.com.

Table 1: Therapeutic Effects of this compound in Metabolic Disease Models

| Effect Studied | Model/Condition | Key Findings | Reference(s) |

| Body Weight Reduction | Diet-induced obese (DIO) mice | Significantly reduced body weight and adipocyte size, particularly under high-fat diet. Increased energy expenditure through enhanced thermogenesis and lipolysis. | frontiersin.orgnih.govresearchgate.netbioscientifica.combioscientifica.com |

| Fasting Glucose Reduction | DIO mice, db/db mice | Significantly reduced fasting blood glucose levels. | frontiersin.orgnih.govresearchgate.netbioscientifica.combioscientifica.com |

| Insulin Secretion Enhancement | Pancreatic beta cell lines, human islets | Promotes insulin secretion. | frontiersin.orgnih.govjci.org |

| Insulin Sensitivity Improvement | DIO mice, obesity-related insulin resistance | Enhanced insulin sensitivity, countered diet-induced obesity. | frontiersin.orgnih.govresearchgate.netbioscientifica.com |

| Diabetic Symptom Amelioration | db/db mice | Alleviated diabetic symptoms. | researchgate.netbioscientifica.combioscientifica.com |

Amelioration of Diabetic Cardiomyopathy

Research indicates that L-2-AAA is implicated in the mitochondrial dysfunction observed in diabetic cardiomyopathy frontiersin.orgnih.gov. While specific mechanisms for amelioration are still under investigation, its role in metabolic dysregulation suggests a potential link to cardiovascular complications associated with diabetes.

Relief of Mechanical Hyperalgesia

L-2-AAA has demonstrated significant efficacy in alleviating mechanical hyperalgesia when administered intrathecally frontiersin.orgnih.gov. Studies have shown that L-α-aminoadipate (L-α-AA), an inhibitor of astrocyte activation, can reverse mechanical hyperalgesia in rat models of chronic pain, such as those induced by cast immobilization or inflammation researchgate.netnih.govresearchgate.net. This suggests that targeting astrocyte activity with L-2-AAA may be a viable strategy for pain management.

Table 2: Effects of this compound on Pain Modulation

| Treatment Agent | Condition/Model | Observed Effect | Route of Administration | Reference(s) |

| This compound (LAA) | FCA-induced inflammatory pain in rats | Ameliorated mechanical allodynia and inflammatory pain. | Intrathecal | researchgate.net |

| L-α-aminoadipate (L-α-AA) | Chronic post-cast pain (CPCP) in rats | Inhibited mechanical hyperalgesia in various body parts. | Intrathecal | nih.gov |

| L-α-aminoadipate | L. amazonensis-induced hyperalgesia in mice | Significantly inhibited mechanical and thermal hyperalgesia. | Intrathecal | researchgate.net |

Biotechnological Relevance

Involvement in Penicillin and Cephalosporin (B10832234) Biosynthesis

This compound is a fundamental precursor in the biosynthesis of β-lactam antibiotics, including penicillins and cephalosporins, which are critical for treating bacterial infections genome.jpam-online.orgnih.gov. In organisms such as Penicillium chrysogenum and Acremonium chrysogenum, the synthesis of these antibiotics begins with the non-ribosomal condensation of three amino acids: this compound, L-cysteine, and L-valine. This process is catalyzed by the ACV synthetase enzyme, forming the tripeptide δ-(L-2-aminoadipyl)-L-cysteinyl-D-valine (ACV) genome.jpam-online.orgnih.govresearchgate.netruhr-uni-bochum.de. The ACV tripeptide is then cyclized to isopenicillin N, which serves as a crucial branch point for the subsequent synthesis of either penicillin or cephalosporin derivatives genome.jpnih.gov. The catabolism of lysine (B10760008) is a primary source of this compound for these biosynthetic pathways nih.govasm.orgresearchgate.net.

Table 3: this compound in Beta-Lactam Antibiotic Biosynthesis

| Stage/Process | Key Intermediates/Precursors | Product/Outcome | Organism/Context | Reference(s) |

| Initial Condensation | This compound, L-cysteine, L-valine | Tripeptide: δ-(L-2-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Fungi (e.g., Penicillium chrysogenum), Bacteria | genome.jpam-online.orgnih.govresearchgate.netruhr-uni-bochum.de |

| Cyclization | ACV tripeptide | Isopenicillin N | Penicillium chrysogenum, Acremonium | genome.jpnih.gov |

| Branch Point | Isopenicillin N | Divergence to Penicillin or Cephalosporin pathways | Fungi, Bacteria | genome.jpnih.gov |

| Cephalosporin Pathway Step | Isopenicillin N | Isomerization to Penicillin N, then conversion to Deacetoxycephalosporin C (DAOC) | Acremonium, Streptomycetes | nih.gov |

| Lysine Catabolism Role | L-lysine | This compound (via ω-aminotransferase or lysine-2-ketoglutarate reductase pathways) | Penicillium chrysogenum | nih.govasm.orgresearchgate.net |

Compound List:

this compound (L-2-AAA)

Lysine

L-cysteine

L-valine

δ-(L-2-aminoadipyl)-L-cysteinyl-D-valine (ACV)

Isopenicillin N

Penicillin

Cephalosporin

Penicillin N

Deacetoxycephalosporin C (DAOC)

Saccharopine

Kynurenic acid

N-methyl-D-aspartate (NMDA)

Uric acid

Acylcarnitines

Branched-chain amino acids

Arachidonic acid

Palmitoylethanolamide (PEA)

Anandamide

Peroxisome proliferator-activated receptor gamma co-activator-1 alpha (PGC1α)

Uncoupling protein 1 (UCP1)

Hormone-sensitive lipase (HSL)

Interleukin-6 (IL-6)

Signal transducer and activator of transcription 1 (STAT1)

Signal transducer and activator of transcription 3 (STAT3)

N-acetyl-L-2-aminoadipate

Q & A

Basic: What is the role of L-2-aminoadipic acid in lysine metabolism, and how can researchers experimentally trace its catabolic pathways?

This compound (L-2-AAA) is a key intermediate in the lysine degradation pathway, specifically in the saccharopine (SAC)/pipecolic acid (PIP) pathway. Researchers can trace its catabolism using isotopic labeling (e.g., stable isotopes like ¹³C-lysine) combined with mass spectrometry to track metabolite flux in cell or tissue models. Additionally, microbial systems like Lysinibacillus xylanilyticus can be employed to study biosynthetic pathways, as this bacterium utilizes L-lysine 6-dehydrogenase and Δ¹-piperideine-6-carboxylate dehydrogenase to convert L-lysine into L-2-AAA, with yields monitored via HPLC or GC-MS .

Advanced: How can this compound be utilized to modulate autophagy in muscle cell models, and what methodological considerations are critical for such studies?

L-2-AAA suppresses autophagy in C2C12 myotubes by inhibiting glutamine synthetase, which disrupts glutamine-dependent mTOR signaling. Researchers should:

- Use autophagy markers (e.g., LC3-II/LC3-I ratio via immunoblotting) to quantify autophagic flux.

- Pair L-2-AAA treatment with lysosomal inhibitors (e.g., chloroquine) to distinguish between autophagosome formation and degradation.

- Control for off-target effects by comparing results with glutamine synthetase-specific inhibitors (e.g., methionine sulfoximine).

- Validate findings in primary myotubes or in vivo models to ensure physiological relevance .

Basic: What analytical techniques are recommended for quantifying this compound in biological samples, and how do they differ in sensitivity?

- GC-MS : Ideal for processed skin hydrolysates, offering high specificity with derivatization (e.g., silylation) but requiring extensive sample preparation .

- HPLC with fluorescence detection : Suitable for fermented food samples; pre-column derivatization with o-phthalaldehyde enhances sensitivity (detection limit ~0.1 µM) .

- Amino acid analyzers : Use ion-exchange chromatography with post-column ninhydrin detection, providing broad coverage of amino acids but lower sensitivity (~1 µM) .

Advanced: What strategies optimize the biocatalytic production of this compound from L-lysine using microbial systems?

Key parameters for optimizing Lysinibacillus xylanilyticus fermentation include:

- Cell concentration : 45 g dry weight cells/L maximizes enzyme activity.

- Substrate loading : 100 mM L-lysine monohydrochloride achieves 90% conversion.

- pH and temperature : pH 7.0 and 30°C maintain enzyme stability.

- Cofactor supplementation : NAD⁺ enhances dehydrogenase activity.

Scale-up requires fed-batch strategies to mitigate substrate inhibition and real-time monitoring of dissolved oxygen .

Advanced: How does this compound influence insulin secretion in pancreatic β-cells, and what experimental models validate its role in diabetes pathogenesis?

L-2-AAA enhances glucose-stimulated insulin secretion (GSIS) in murine and human islets by modulating mitochondrial metabolism. Researchers should:

- Use INS-1E β-cells or isolated islets treated with 1–10 mM L-2-AAA under high-glucose conditions.

- Measure insulin via ELISA and correlate with ATP/ADP ratios (luciferase assays).

- Validate in vivo using diabetic mouse models (e.g., high-fat diet-induced) with L-2-AAA administration, followed by hyperglycemic clamps to assess insulin sensitivity .

Basic: What are the primary enzymatic targets of this compound, and how can inhibition assays be designed to study their activity?

L-2-AAA inhibits glutamine synthetase (GS) and γ-glutamylcysteine synthetase (γ-GCS) . To study inhibition:

- GS assay : Measure ADP formation from ATP in the presence of glutamate, NH₄⁺, and L-2-AAA (IC₅₀ ~2 mM).

- γ-GCS assay : Monitor glutathione synthesis via DTNB reaction, with L-2-AAA competing for glutamate binding.

Use purified enzymes from rat liver or recombinant sources and compare kinetics (Km, Vmax) with and without L-2-AAA .

Advanced: What in vivo models are appropriate for studying the cardioprotective effects of this compound against anthracycline-induced toxicity?

- Mouse models : Administer doxorubicin (5 mg/kg/week for 4 weeks) with/without L-2-AAA (50 mg/kg/day).

- Endpoint analyses : Echocardiography (ejection fraction, fractional shortening) and histopathology (myocyte vacuolization, fibrosis).

- Biochemical markers : Plasma troponin I and cardiac 2-AAA levels via LC-MS.

- Mechanistic studies : Autophagy flux (LC3-II puncta in heart tissue) and glutathione depletion assays .

Advanced: How can this compound be incorporated into radiopharmaceuticals for prostate cancer imaging, and what synthetic challenges exist?

L-2-AAA serves as a backbone for fluorinated PSMA ligands (e.g., ¹⁸F-DCFPyL). Key steps:

- Synthesis : Protect the α-carboxyl group with benzyl esters, then couple to urea-based PSMA-targeting motifs.